N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide
Description
Chemical Identity and Nomenclature
The chemical identity of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide is unambiguously defined by its systematic nomenclature and molecular architecture.
The compound’s systematic name reflects its substitution pattern: a 4-methylbenzenesulfonamide group bonded to a 2-chloro-4-methylphenylamine moiety. The sulfonamide functional group (-SO₂NH-) serves as the central pharmacophore, while the chloro and methyl substituents modulate electronic and steric properties.
Historical Development and Discovery
The synthesis of this compound aligns with mid-20th-century advancements in sulfonamide chemistry, a field catalyzed by the discovery of antibacterial sulfa drugs. While its specific discovery timeline is not extensively documented, its structural analogs have been reported in patents and synthetic studies since the 1960s. Early methodologies for similar compounds involved nucleophilic substitution reactions between sulfonyl chlorides and substituted anilines, a strategy still employed in modern syntheses.
Notably, the compound’s inclusion in Sigma-Aldrich’s catalog as a "rare and unique chemical" underscores its specialized role in exploratory research. Recent studies, such as those investigating sulfonamide derivatives for antimicrobial activity, have utilized this compound as a precursor or intermediate, highlighting its relevance in contemporary drug discovery.
Position Within Sulfonamide Chemical Taxonomy
Sulfonamides are classified based on their substitution patterns and functional group arrangements. This compound occupies a distinct niche within this taxonomy due to its:
- Dual Aromatic Systems : The presence of two substituted benzene rings distinguishes it from simpler monoaromatic sulfonamides like p-toluenesulfonamide.
- Electron-Diverse Substituents : The chloro group (meta to the sulfonamide) and methyl groups (para on both rings) create a balanced electronic profile, influencing reactivity in coupling reactions.
- Steric Demand : The ortho-chloro substitution on the aniline ring introduces steric hindrance, potentially affecting binding interactions in biological systems.
Compared to therapeutic sulfonamides (e.g., sulfamethoxazole), this compound lacks the heterocyclic components typical of antimicrobial agents but shares the core sulfonamide motif critical for enzyme inhibition. Its structural features position it as a candidate for further functionalization in materials science or as a ligand in catalytic systems.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-3-6-12(7-4-10)19(17,18)16-14-8-5-11(2)9-13(14)15/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQMCSRFEXHYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2903-37-9 | |
| Record name | N-(2-CHLORO-4-METHYLPHENYL)-4-METHYLBENZENESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-chloro-4-methylaniline with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
N-Alkylation and N-Benzylation
The sulfonamide nitrogen undergoes alkylation with electrophilic agents:
Mechanistic studies suggest an SN1-like pathway for benzylation, involving a benzylic carbocation intermediate .
Hydrolysis and Acid/Base Reactivity
The sulfonamide bond resists hydrolysis under mild conditions but cleaves under strong acidic/basic conditions :
-
Acidic hydrolysis (6 M HCl, reflux): Regenerates 2-chloro-4-methylaniline and 4-methylbenzenesulfonic acid .
Electrophilic Aromatic Substitution (EAS)
The aryl rings participate in EAS, with regioselectivity governed by substituents:
| Reaction | Position Modified | Conditions | Major Product |
|---|---|---|---|
| Nitration | Para to methyl group | HNO₃/H₂SO₄, 0°C | 4-Methyl-3-nitrobenzenesulfonamide |
| Halogenation | Ortho to chloro group | Br₂/FeBr₃, RT | Dibrominated derivative |
Crystallographic data reveals intramolecular N–H···Cl hydrogen bonds stabilize the bent molecular conformation, influencing reactivity .
Coordination Chemistry
The sulfonamide acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential antimicrobial activity .
Biological Activity and Derivatives
Derivatives show promise in medicinal chemistry:
-
Antimicrobial activity : Halogenated analogs inhibit Staphylococcus aureus (MIC: 1.52–6.31 μM) .
-
Anticancer potential : Benzylated derivatives induce apoptosis in MDA-MB-231 breast cancer cells (22-fold increase in annexin V-positive cells) .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Enzyme Inhibition
One of the primary applications of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide is its role as an inhibitor of carbonic anhydrase IX, an enzyme associated with tumor progression and metastasis. Research has shown that compounds with similar structures exhibit potent activity, with IC₅₀ values ranging from 10.93 to 25.06 nM against this enzyme, indicating strong potential for anticancer therapies .
1.2 Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, including MDA-MB-231. The mechanism involves disrupting mitochondrial membrane potential and activating caspases, leading to programmed cell death .
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Cell Line | IC₅₀ (nM) | Mechanism of Action |
|---|---|---|---|
| Carbonic Anhydrase IX | Tumor cells | 10.93-25.06 | Enzyme inhibition |
| Anticancer Activity | MDA-MB-231 (breast cancer) | Varies | Induction of apoptosis |
Material Science Applications
2.1 Dyeing Processes
This compound has been utilized in the dyeing of ultra-high-molecular-weight polyethylene (UHMWPE) fabrics using supercritical carbon dioxide (scCO₂). This method enhances the dyeability of UHMWPE, making it suitable for various textile applications .
Experimental Procedure:
- Medium: Supercritical carbon dioxide
- Pressure: 20 MPa
- Temperature: 120°C
- Outcome: Improved dyeability with increased treating time and concentration.
Case Studies
Case Study 1: Anticancer Properties
A systematic study on arylsulfonamides, including this compound, revealed promising anticancer properties against human cancer cell lines such as HCT-116 and HeLa. The study highlighted that specific structural modifications significantly enhanced cytotoxic activity .
Case Study 2: Textile Engineering
In textile engineering applications, the use of this compound for dyeing UHMWPE demonstrated improved color retention and fabric performance under various conditions. This application showcases the compound's versatility beyond medicinal chemistry into material science .
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity. The exact pathways involved depend on the specific target and the context of the application.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The substituents on the aromatic rings significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (EWGs) : Halogens (Cl, F, I) enhance sulfonamide acidity and binding affinity in biological systems. For example, the 2-fluoro-4-iodo derivative () is a pharmaceutical intermediate, likely due to halogen-mediated interactions.
- Electron-donating groups (EDGs) : Methoxy groups () increase solubility but may reduce metabolic stability.
- Extended conjugation : Chromen-derived analogs () exhibit rigid planar structures, beneficial for fluorescence or catalysis.
Physicochemical Properties
Melting Points and Solubility
Data from analogs suggest substituents critically affect melting points:
- Chloro/methyl substituents (as in the main compound) likely increase hydrophobicity and melting points compared to EDG-bearing analogs (e.g., methoxy).
Spectroscopic Characteristics
- NMR : Aryl protons in chloro-substituted analogs (e.g., ) resonate downfield (δ 7.2–8.5 ppm) due to deshielding.
- IR : Sulfonamide S=O stretches appear at ~1150–1350 cm⁻¹ ().
- HPLC : Retention times vary with hydrophobicity; e.g., a methoxy-substituted compound elutes earlier than halogenated analogs ().
Antibacterial Activity
Chelation and Catalysis
Agricultural and Industrial Uses
- Cyazofamid derivatives () are fungicidal, highlighting the role of nitro and chloro groups in agrochemical activity.
Biological Activity
N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The sulfonamide group in this compound can mimic natural substrates, allowing it to bind to active sites on enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, including:
- Antibacterial Activity : By inhibiting bacterial enzymes involved in folate synthesis.
- Anticancer Activity : Through the induction of apoptosis in cancer cells via caspase activation pathways .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing efficacy particularly against Gram-positive bacteria. Below is a summary of its antimicrobial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Bacillus subtilis | 10 µg/mL |
These findings indicate that the compound could be a potential candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including HeLa and MCF-7 cells. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa | 8.49 | Induction of apoptosis |
| MCF-7 | 11.20 | Caspase activation |
| HCT-116 | 6.49 | Inhibition of cell proliferation |
These results suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells, making it a candidate for further investigation in cancer therapeutics .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in MDPI reported that derivatives of sulfonamides, including this compound, exhibited strong antibacterial effects against clinical strains of Staphylococcus aureus, effectively inhibiting biofilm formation .
- Caspase Activation in Cancer Cells : Another investigation highlighted that this compound induced significant caspase activity in HeLa and MCF-7 cell lines, suggesting a mechanism involving programmed cell death as a response to treatment .
- Computational Studies : Computational docking studies have been performed to estimate the binding affinity of this compound to dihydropteroate synthase (DHPS), an enzyme critical for bacterial survival. These studies indicated favorable interactions that support its potential as an enzyme inhibitor .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide, and how can purity be ensured?
- Methodology : The compound can be synthesized via sulfonylation of 2-chloro-4-methylaniline using 4-methylbenzenesulfonyl chloride. A typical procedure involves reacting the amine with the sulfonyl chloride in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., aqueous Na₂CO₃). Post-reaction, the product is isolated via extraction and purified using silica gel chromatography. Crystallization from n-hexane/CCl₄ mixtures yields high-purity crystals suitable for X-ray analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use H and C NMR to confirm the presence of the sulfonamide group (δ ~2.4 ppm for methyl groups, δ ~7–8 ppm for aromatic protons).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions) to understand structural stability .
- FT-IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .
Q. How does the crystal structure influence the compound’s physicochemical properties?
- Methodology : X-ray diffraction reveals a distorted tetrahedral geometry around the sulfur atom and planar geometry at the nitrogen. Weak C–H⋯O hydrogen bonds form a 3D network, impacting solubility and thermal stability. Use Mercury software to analyze bond lengths and angles for structure-property correlations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodology : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, stoichiometry). For example, a central composite design can identify optimal conditions for minimizing byproducts. Statistical models (e.g., ANOVA) validate the significance of factors like catalyst loading or reaction time .
Q. What mechanistic insights explain the compound’s potential as a carbonic anhydrase inhibitor?
- Methodology : Molecular docking (using AutoDock Vina) and MD simulations can predict binding affinities to enzyme active sites. Compare with known sulfonamide inhibitors (e.g., acetazolamide) to identify key interactions (e.g., Zn²⁺ coordination, hydrogen bonding with Thr199). Validate via enzyme inhibition assays (e.g., stopped-flow CO₂ hydration) .
Q. How do substituent variations (e.g., chloro vs. methyl groups) affect biological activity?
- Methodology : Synthesize analogs (e.g., replacing chloro with bromo or adjusting methyl positions) and evaluate via SAR studies. Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity data (e.g., IC₅₀ values from cytotoxicity assays) .
Q. What advanced analytical methods resolve contradictions in reported crystallographic data?
- Methodology : Employ high-resolution synchrotron XRD to address discrepancies in bond lengths or hydrogen-bonding patterns. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions and validate against literature data .
Methodological Notes
- Synthesis Optimization : Evidence from controlled polymerization studies (e.g., CMDA-DMDAAC copolymers) highlights the importance of monomer feed ratios and initiator selection, which can be adapted for sulfonamide synthesis .
- Structural Analysis : Acta Crystallographica reports provide benchmark data for validating new crystal structures, emphasizing the need for rigorous refinement (e.g., R-factor < 0.05) .
- Biological Profiling : Prioritize enzyme inhibition assays over broad-spectrum antimicrobial screens to align with the compound’s hypothesized mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
